

Check Availability & Pricing

# Onapristone Formulations: A Technical Comparison of Extended-Release and Immediate-Release Payloads

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Onapristone |           |
| Cat. No.:            | B1677295    | Get Quote |

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **onapristone** extended-release (ER) and immediate-release (IR) formulations based on findings from clinical studies. The information is presented in a question-and-answer format to address specific experimental and troubleshooting concerns.

# Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences between **onapristone** ER and IR formulations?

A1: The primary pharmacokinetic distinction lies in the rate of absorption and subsequent peak plasma concentrations. The extended-release formulation was designed to mitigate the liver function test (LFT) elevations observed with the immediate-release version by reducing the maximum plasma concentration (Cmax).[1][2]

A Phase I study (NCT02052128) directly compared the pharmacokinetics of **onapristone** ER (50 mg twice daily) and IR (100 mg once daily). The ER formulation resulted in a median Cmax on day 1 that was more than two times lower than that of the IR formulation.[3] The time to reach Cmax (Tmax) was also delayed with the ER formulation, indicating a slower absorption rate.[3] Despite the lower Cmax, the steady-state trough concentrations (Cmin-ss) for both







formulations were similar.[3] Pharmacokinetic modeling also revealed that the ER formulation exhibits less variability compared to the IR formulation.

Q2: How do the safety profiles of **onapristone** ER and IR compare, particularly concerning hepatotoxicity?

A2: The development of the **onapristone** ER formulation was specifically aimed at addressing the hepatotoxicity concerns associated with the IR formulation. Earlier clinical trials with the IR formulation were halted due to an unacceptable incidence of severe liver enzyme elevations.

Pooled data from two Phase I-II studies (NCT02052128 and NCT02049190) involving 88 patients treated with **onapristone** ER showed that elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels were more common in patients with liver metastases (20%) compared to those without (6.3%). However, of the five patients with grade 3 or higher ALT elevations, four were assessed as unrelated to the extended-release **onapristone**. These findings suggest that the ER formulation, by reducing peak drug exposure, may be associated with a reduced risk of hepatotoxicity.

Q3: What is the established mechanism of action for **onapristone**?

A3: **Onapristone** is a Type I progesterone receptor (PR) antagonist. It functions by binding to the progesterone receptor and inhibiting its activation, which in turn prevents the expression of genes that are responsive to progesterone. This action can inhibit the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Unlike some other antiprogestins, **onapristone** prevents the PR complex from binding to DNA.

## **Experimental Protocols**

Phase I Study (NCT02052128) Methodology

This open-label, multicenter, randomized, parallel-group, phase 1 study was designed to determine the recommended phase 2 dose of **onapristone** ER and to compare the safety and pharmacokinetics of the ER and IR formulations.

 Patient Population: Female patients (≥18 years) with recurrent or metastatic progesterone receptor-expressing cancers.



- Treatment Arms:
  - o **Onapristone** ER tablets: 10, 20, 30, 40, or 50 mg administered orally twice daily (BID).
  - Onapristone IR tablets: 100 mg administered orally once daily (QD).
- Pharmacokinetic Sampling:
  - ER Formulation (Day 1): Blood samples were collected at 0, 1, 2, 4, 6, 8, and 12 hours post-dose.
  - IR Formulation (Day 1): Blood samples were collected at 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
  - Steady-State Trough Concentrations: Samples were taken on days 8, 29, and 57 just before drug intake for both formulations.
- Analytical Method: Onapristone plasma concentrations were measured using validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS).

#### **Quantitative Data Summary**

Table 1: Pharmacokinetic Parameters of **Onapristone** ER vs. IR (Day 1)

| Parameter   | Onapristone ER (50 mg<br>BID) | Onapristone IR (100 mg<br>QD) |
|-------------|-------------------------------|-------------------------------|
| Median Cmax | >2x Lower than IR             | -                             |
| Median Tmax | 2.5 hours                     | 1 hour                        |

Data from a Phase I-II clinical study (NCT02052128)

Table 2: Steady-State Trough Concentrations (Cmin-ss)



| Formulation                | Median Cmin-ss |
|----------------------------|----------------|
| Onapristone ER (50 mg BID) | 1835 ng/mL     |
| Onapristone IR (100 mg QD) | 1504 ng/mL     |

Data from days 8, 29, and 57 of a Phase I-II clinical study (NCT02052128)

### **Visualizations**



Click to download full resolution via product page

**Onapristone**'s antagonistic effect on progesterone receptor signaling.





Click to download full resolution via product page

Workflow for the Phase I clinical trial comparing **Onapristone** ER and IR.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Onapristone Formulations: A Technical Comparison of Extended-Release and Immediate-Release Payloads]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677295#onapristone-extended-release-vs-immediate-release-in-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com